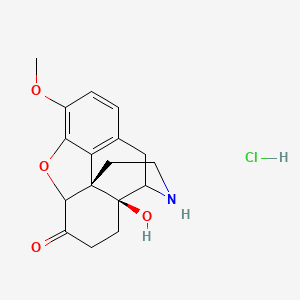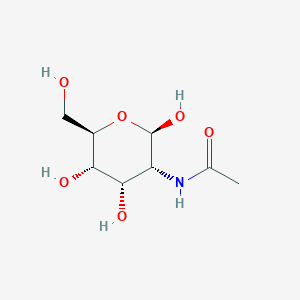
2-acetamido-2-deoxy-beta-D-allopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-deoxy-beta-D-allopyranose is a monosaccharide derivative with the molecular formula C8H15NO6. It is a type of amino sugar, specifically an N-acetylated derivative of D-allose. This compound is structurally similar to other amino sugars like glucosamine and galactosamine, which are important in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-beta-D-allopyranose typically involves the acetylation of 2-amino-2-deoxy-D-allose. One common method is the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-deoxy-beta-D-allopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce keto derivatives, while substitution reactions can yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-Acetamido-2-deoxy-beta-D-allopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycopeptides.
Biology: This compound is studied for its role in cellular processes and as a component of glycoproteins and glycolipids.
Mécanisme D'action
The mechanism of action of 2-acetamido-2-deoxy-beta-D-allopyranose involves its incorporation into glycoproteins and glycolipids, where it plays a role in cell signaling and structural integrity. The molecular targets include various enzymes involved in glycosylation processes . The pathways involved are primarily those related to carbohydrate metabolism and glycoprotein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-deoxy-beta-D-glucopyranose:
2-Acetamido-2-deoxy-beta-D-galactopyranose:
Uniqueness
2-Acetamido-2-deoxy-beta-D-allopyranose is unique due to its specific stereochemistry, which affects its biological activity and its interactions with enzymes and other biomolecules. This uniqueness makes it valuable in the study of carbohydrate chemistry and its applications in various fields .
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
N-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+,8-/m1/s1 |
Clé InChI |
OVRNDRQMDRJTHS-UIAUGNHASA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


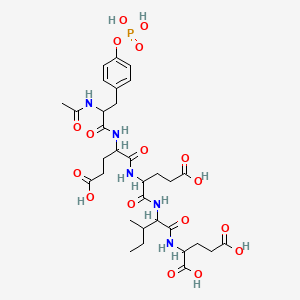
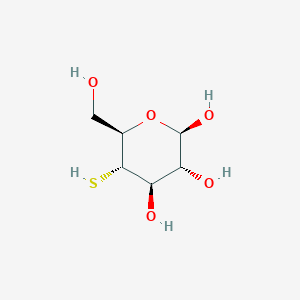
![N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine](/img/structure/B10769392.png)
![5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769401.png)

![3-{2,6,8-Trioxo-9-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,2,3,6,8,9-hexahydro-7H-purin-7-YL}propyl dihydrogen phosphate](/img/structure/B10769408.png)
![Ac-Lys-[Leu(8)]-des-Arg(9)-BK](/img/structure/B10769418.png)
![sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate](/img/structure/B10769433.png)
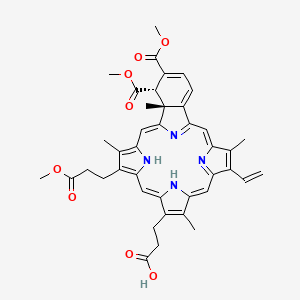
![(1S)-1-[(2R,3R)-3-[2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769439.png)
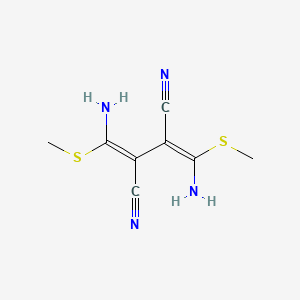
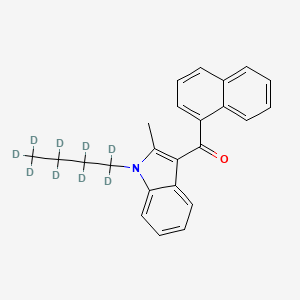
![(2S,3S,4R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769477.png)
